4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester
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Overview
Description
4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic acid ethyl ester is a synthetic organic compound. It is characterized by the presence of a deuterium-labeled hydroxy group, an isobutyl side chain, and an imidazole ring. This compound is often used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antihypertensive agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic acid ethyl ester typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde under acidic conditions.
Introduction of the Isobutyl Group: The isobutyl group is introduced via alkylation using isobutyl bromide in the presence of a strong base such as sodium hydride.
Deuterium Labeling: The hydroxy group is labeled with deuterium through the exchange reaction with deuterium oxide (D2O) under basic conditions.
Esterification: The carboxylic acid group is esterified using ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions and high yield.
Continuous Flow Reactors: For efficient large-scale production.
Purification: Using techniques such as recrystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the imidazole ring to more saturated heterocycles.
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, aryl halides, in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated heterocycles.
Substitution Products: Various alkylated or arylated imidazole derivatives.
Scientific Research Applications
4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic acid ethyl ester is used extensively in scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of antihypertensive drugs, particularly those targeting the renin-angiotensin system.
Industry: In the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological targets such as enzymes and receptors. The imidazole ring is known to bind to metal ions in enzyme active sites, influencing enzyme activity. The deuterium labeling can affect the metabolic stability and pharmacokinetics of the compound, making it a valuable tool in drug development.
Comparison with Similar Compounds
Similar Compounds
4-[1-Hydroxy-1-(methylethyl)]-2-isobutyl-1H-imidazole-5-carboxylic acid ethyl ester: Similar structure but without deuterium labeling.
4-[1-Hydroxy-1-(methylethyl)]-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester: Similar structure with a propyl group instead of an isobutyl group.
Uniqueness
The presence of deuterium in 4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic acid ethyl ester makes it unique. Deuterium labeling can significantly alter the compound’s metabolic profile, providing insights into metabolic pathways and enhancing the stability of pharmaceuticals.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Properties
CAS No. |
1346600-01-8 |
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Molecular Formula |
C13H22N2O3 |
Molecular Weight |
260.367 |
IUPAC Name |
ethyl 5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-2-(2-methylpropyl)-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-6-18-12(16)10-11(13(4,5)17)15-9(14-10)7-8(2)3/h8,17H,6-7H2,1-5H3,(H,14,15)/i4D3,5D3 |
InChI Key |
KPWHHIOCONHWMZ-RKAHMFOGSA-N |
SMILES |
CCOC(=O)C1=C(NC(=N1)CC(C)C)C(C)(C)O |
Synonyms |
Ethyl 4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylate; 4-[1-Hydroxy-1-(methylethyl-d6)]-2-(2-methylpropyl)-1H-imidazole-5-carboxylic Acid Ethyl Ester; |
Origin of Product |
United States |
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